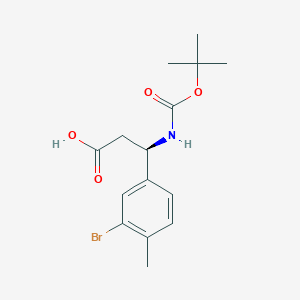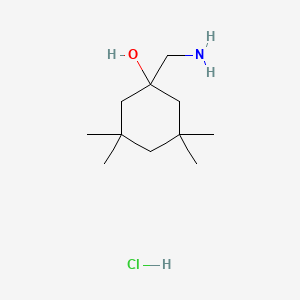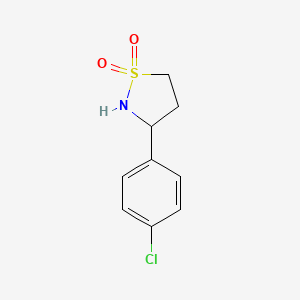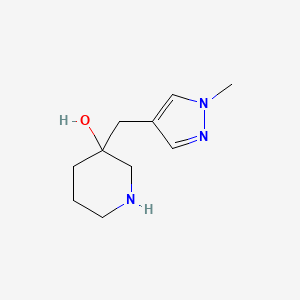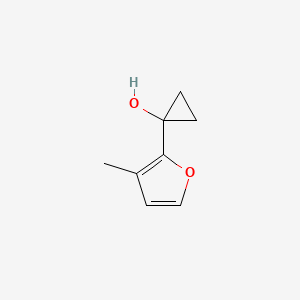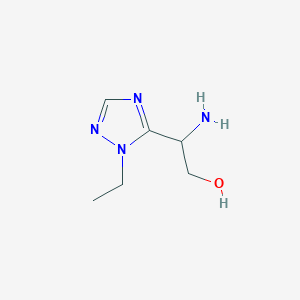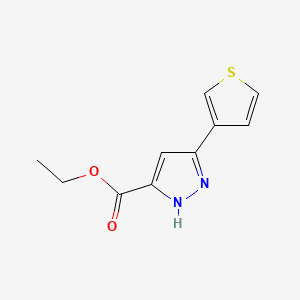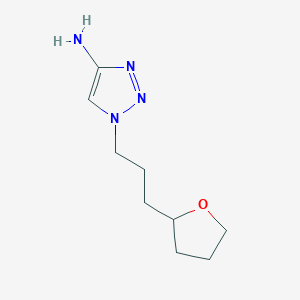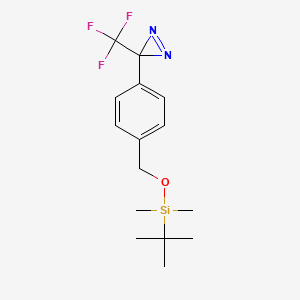
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a tert-butyldimethylsilyl-protected hydroxymethyl group. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
Vorbereitungsmethoden
The synthesis of 3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with a tert-butyldimethylsilyl-protected hydroxymethyl group.
Diazirine Formation: The trifluoromethyl group is introduced through a series of reactions, often involving the use of trifluoromethyl iodide and a base.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of sensitive intermediates.
Analyse Chemischer Reaktionen
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the trifluoromethyl group or reduce other functional groups present.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Photolysis: Upon exposure to UV light, the diazirine ring can form reactive carbene intermediates, which can insert into C-H, N-H, and O-H bonds.
Wissenschaftliche Forschungsanwendungen
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research:
Chemistry: It is used in the study of reaction mechanisms and the identification of transient intermediates.
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions and to map binding sites.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound finds applications in the synthesis of complex organic molecules and materials science.
Wirkmechanismus
The mechanism of action of 3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various bonds, allowing the compound to form covalent bonds with target molecules. This property is exploited in photoaffinity labeling to study molecular interactions.
Vergleich Mit ähnlichen Verbindungen
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine can be compared with other diazirine compounds:
3-(Trifluoromethyl)-3H-diazirine: Lacks the tert-butyldimethylsilyl-protected hydroxymethyl group, making it less versatile in certain applications.
3-(4-Hydroxymethylphenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but without the silyl protection, making it more reactive and less stable.
3-(4-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine: Lacks the hydroxymethyl group, limiting its use in specific labeling applications.
The unique combination of the trifluoromethyl group and the tert-butyldimethylsilyl-protected hydroxymethyl group in this compound provides it with distinct reactivity and stability, making it a valuable tool in various scientific research fields.
Eigenschaften
Molekularformel |
C15H21F3N2OSi |
|---|---|
Molekulargewicht |
330.42 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methoxy]silane |
InChI |
InChI=1S/C15H21F3N2OSi/c1-13(2,3)22(4,5)21-10-11-6-8-12(9-7-11)14(19-20-14)15(16,17)18/h6-9H,10H2,1-5H3 |
InChI-Schlüssel |
KIPAZKFPWLONFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


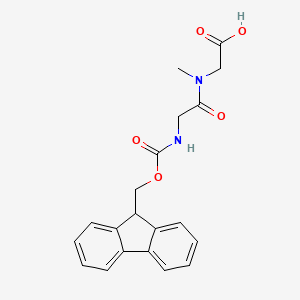
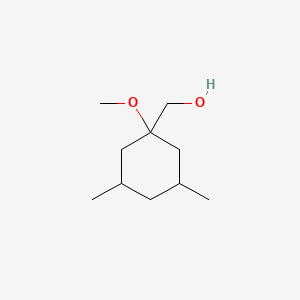
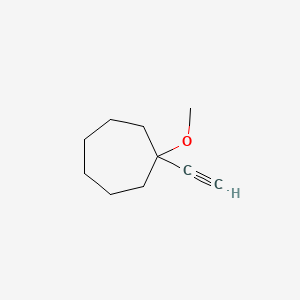
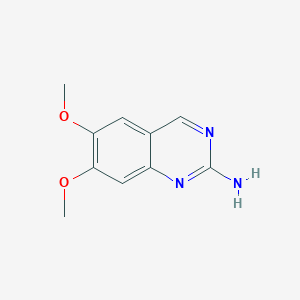
![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)
![2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13627166.png)
